Spergualin

Description

Properties

CAS No. |

80902-43-8 |

|---|---|

Molecular Formula |

C17H37N7O4 |

Molecular Weight |

403.5 g/mol |

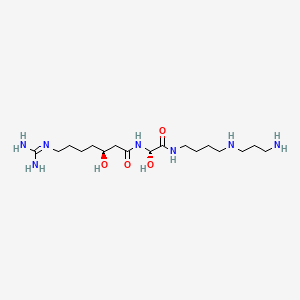

IUPAC Name |

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide |

InChI |

InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23)/t13-,16-/m0/s1 |

InChI Key |

GDVNLLJNADMLLR-BBRMVZONSA-N |

SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O |

Canonical SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |

Synonyms |

1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione spergualin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spergualin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spergualin and its more stable analog, 15-deoxyspergualin (DSG), are potent immunosuppressive agents with a multifaceted mechanism of action. This document provides a comprehensive overview of the molecular interactions and cellular consequences of Spergualin treatment. The primary molecular target of Spergualin is the constitutively expressed heat shock cognate protein 70 (Hsc70), a key cellular chaperone. By binding to Hsc70, Spergualin disrupts critical signaling pathways integral to the immune response, notably inhibiting T-cell and B-cell proliferation and maturation, reducing the production of key pro-inflammatory cytokines, and suppressing the activation of the transcription factor NF-κB. Evidence also suggests a potential, though less direct, inhibitory effect on the STAT3 signaling pathway and an impairment of antigen presentation. This guide consolidates the current understanding of Spergualin's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Molecular Target Identification and Binding Profile

The principal molecular target of Spergualin and its derivatives is the 70-kilodalton heat shock cognate protein (Hsc70), a member of the Hsp70 family of molecular chaperones.[1][2] Spergualin also demonstrates an affinity for the 90-kDa heat shock protein (Hsp90).[3]

Binding Affinity and Site

Spergualin binds to Hsc70 and Hsp90 with micromolar affinity. The interaction with Hsc70 has been characterized to occur at the C-terminal EEVD motif, a region distinct from the peptide-binding domain.[4] This interaction is thought to modulate the chaperone's activity.[3]

| Compound | Target Protein | Binding Affinity (Kd) | Reference(s) |

| 15-Deoxyspergualin (DSG) | Hsc70 | 4 µM | [5] |

| 15-Deoxyspergualin (DSG) | Hsp90 | 5 µM | [5] |

Immunosuppressive Effects on Lymphocytes

Spergualin exerts significant inhibitory effects on both T- and B-lymphocyte function, which is central to its immunosuppressive properties.

Inhibition of T-Cell Proliferation and Maturation

A key mechanism of Spergualin's immunosuppressive action is the inhibition of T-cell proliferation and maturation.[2] Specifically, 15-deoxyspergualin (DSG) has been shown to block the interleukin-2 (B1167480) (IL-2)-stimulated progression of T-cells from the G0/G1 phase to the S and G2/M phases of the cell cycle.[2] This leads to a reduction in the generation of alloreactive secondary cytotoxic T lymphocytes (CTLs).[6]

Inhibition of B-Cell Proliferation and Maturation

Spergualin and its analogs also inhibit the proliferation and differentiation of human B-cells stimulated with anti-CD40 monoclonal antibodies.[7] This effect is observed in both the absence and presence of cytokines such as IL-2, IL-4, and IL-10.[7]

Modulation of Cytokine Production

Spergualin significantly alters the cytokine profile, leading to a more immunosuppressive environment.

Inhibition of Pro-inflammatory Cytokines

A primary effect of Spergualin is the inhibition of interferon-gamma (IFN-γ) production by Th1 effector T-cells.[6][8] The inhibitory effect on CTL induction can be reversed by the addition of exogenous IFN-γ and partially by IL-2.[6] Furthermore, 15-deoxyspergualin has been shown to inhibit the production of interleukin-6 (IL-6) in vitro in stimulated human lymphocytes.[9]

| Cytokine | Effect of Spergualin/DSG | Cell Type | Reference(s) |

| Interferon-gamma (IFN-γ) | Inhibition | T-cells | [6][8] |

| Interleukin-2 (IL-2) | Partial Inhibition | T-cells | [6] |

| Interleukin-6 (IL-6) | Inhibition | Lymphocytes | [9] |

Impact on Intracellular Signaling Pathways

The binding of Spergualin to Hsc70 initiates a cascade of events that disrupt key intracellular signaling pathways involved in the immune response.

Inhibition of the NF-κB Signaling Pathway

There is a demonstrated correlation between treatment with 15-deoxyspergualin and a decrease in the activity of the nuclear factor kappa B (NF-κB) transcription factor.[6] This inhibition of NF-κB is a crucial downstream event that contributes to the immunosuppressive effects of Spergualin.

Potential Inhibition of the STAT3 Signaling Pathway

While direct inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) by Spergualin is not yet conclusively established, the disruption of Hsc70 function can indirectly affect STAT3 activity. Hsc70 is known to be involved in the proper folding and function of various kinases that can, in turn, activate STAT3.

Effect on Antigen Presentation

There is evidence to suggest that 15-deoxyspergualin can suppress the expression of MHC class II antigens on sinusoidal lining cells in the liver.[10] This indicates that Spergualin may interfere with the ability of antigen-presenting cells (APCs) to initiate an immune response.

Experimental Protocols

Affinity Capillary Electrophoresis for Spergualin-Hsc70 Binding

Objective: To quantitatively determine the binding affinity between Spergualin and Hsc70.

Methodology:

-

Capillary and Buffer Preparation: An uncoated fused-silica capillary is rinsed sequentially with 1 M NaOH, deionized water, and the running buffer. The running buffer typically consists of a phosphate (B84403) or Tris buffer at a physiological pH (e.g., 7.4).

-

Sample Preparation: A series of solutions are prepared containing a fixed concentration of Hsc70 and varying concentrations of Spergualin in the running buffer.

-

Electrophoresis: The capillary is filled with the running buffer. The sample is introduced into the capillary by pressure injection. A high voltage is applied across the capillary to initiate the electrophoretic separation.

-

Detection: The migration of Hsc70 is monitored by UV absorbance at 214 nm.

-

Data Analysis: The change in the electrophoretic mobility of Hsc70 in the presence of different concentrations of Spergualin is measured. The dissociation constant (Kd) is calculated by fitting the mobility shift data to a binding isotherm equation.

Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

Objective: To assess the inhibitory effect of Spergualin on T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture: Responder PBMCs from the second donor are co-cultured with the treated stimulator cells in a 96-well plate.

-

Spergualin Treatment: Various concentrations of Spergualin are added to the co-cultures at the initiation of the experiment.

-

Proliferation Assay: After a defined incubation period (typically 5-7 days), T-cell proliferation is assessed by measuring the incorporation of a labeled nucleoside analog (e.g., [3H]-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE).

-

Data Analysis: The level of proliferation in the Spergualin-treated groups is compared to the untreated control to determine the inhibitory effect.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

Objective: To determine the effect of Spergualin on the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Immune cells (e.g., T-cells or macrophages) are stimulated with an appropriate agonist (e.g., TNF-α or LPS) in the presence or absence of Spergualin. Nuclear extracts are then prepared by lysing the cells and isolating the nuclear fraction.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of NF-κB-DNA complexes.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

-

Data Analysis: The intensity of the shifted band corresponding to the NF-κB-DNA complex is quantified to assess the effect of Spergualin on NF-κB DNA binding activity.

Conclusion

The mechanism of action of Spergualin is centered on its interaction with the molecular chaperone Hsc70. This initial binding event triggers a cascade of downstream effects, leading to broad immunosuppression through the inhibition of lymphocyte proliferation and function, the suppression of pro-inflammatory cytokine production, and the disruption of key signaling pathways such as NF-κB. The detailed understanding of these mechanisms, supported by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of novel immunomodulatory therapies and for optimizing the clinical application of Spergualin and its derivatives. Further investigation into the precise molecular links between Hsc70 binding and the inhibition of specific signaling cascades will continue to refine our understanding of this potent immunosuppressant.

References

- 1. Affinity Capillary Electrophoresis: Using Capillary Electrophoresis to Study the Interactions of Proteins with Ligands | Whitesides Research Group [gmwgroup.harvard.edu]

- 2. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSPA8/HSC70 in Immune Disorders: A Molecular Rheostat that Adjusts Chaperone-Mediated Autophagy Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a binding site on Hsc70 for the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pro.unibz.it [pro.unibz.it]

- 6. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxyspergualin preferentially inhibits the growth and maturation of anti-CD40-activated surface IgD+ B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15-Deoxyspergualin inhibits interleukin 6 production in in vitro stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunosuppressive mechanism of 15-deoxyspergualin on sinusoidal lining cells in swine liver transplantation: suppression of MHC class II antigens and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Spergualin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spergualin, a natural product first isolated from the culture broth of Bacillus laterosporus, has garnered significant scientific interest due to its unique chemical structure and potent biological activities. Initially identified for its antitumor properties, subsequent research revealed its profound immunosuppressive effects, leading to the development of its more stable and potent analog, 15-deoxyspergualin (DSG). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Spergualin and its derivatives. It details the experimental protocols for its isolation, synthesis, and biological evaluation, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the intricate signaling pathways modulated by Spergualin through detailed diagrams, offering a valuable resource for researchers in the fields of immunology, oncology, and drug discovery.

Discovery and Initial Characterization

Spergualin was first discovered in 1981 by Umezawa and his team from the culture filtrate of Bacillus laterosporus.[1] The name "Spergualin" is derived from the presence of a spermidine (B129725) and a guanidino group in its structure.[1] Its chemical structure was determined to be (-)-(15S)-1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione.[1]

Initial studies revealed that Spergualin exhibited both antitumor and antibacterial activities. It demonstrated cytotoxicity against murine leukemia cell lines L1210 and L5178Y and was effective against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 100 µg/mL.[1]

Physicochemical Properties of Spergualin

| Property | Description |

| Appearance | White powder |

| Solubility | Water-soluble |

| Chemical Nature | Basic |

Synthesis of Spergualin and its Analogs

The complex structure of Spergualin presented a significant synthetic challenge. Early synthetic routes were lengthy, often requiring more than 10 linear steps with low overall yields (0.3% to 18%).[2][3] A significant advancement in the synthesis of Spergualin analogs was the application of the Ugi multi-component reaction. This approach dramatically improved the efficiency, allowing for the assembly of the core structure in a single step with yields ranging from 20% to 96%.[2][3]

A key derivative, 15-deoxyspergualin (DSG), was synthesized and found to possess more potent immunosuppressive activity and greater stability compared to the parent compound.[4]

Immunosuppressive Activity and Mechanism of Action

The most significant biological activity of Spergualin and its analogs is their potent immunosuppression. DSG, in particular, has been extensively studied for its ability to prevent allograft rejection.

The primary mechanism of action involves the inhibition of T-lymphocyte proliferation and differentiation.[4] Specifically, DSG blocks the maturation of T-cells from the G0/G1 phase to the S and G2/M phases of the cell cycle, a process stimulated by Interleukin-2 (IL-2).[4]

Molecular Target: Hsc70

A pivotal discovery in understanding the molecular mechanism of Spergualin was the identification of Heat shock cognate 70 (Hsc70) as its binding partner.[4] Hsc70 is a constitutively expressed molecular chaperone involved in protein folding and trafficking. DSG binds to Hsc70, and this interaction is crucial for its immunosuppressive effects.

Signaling Pathway

Spergualin, through its interaction with Hsc70, disrupts the normal signaling cascade in T-lymphocytes that leads to their activation and proliferation. The binding of an antigen to the T-cell receptor (TCR) normally initiates a series of events, including the activation of downstream pathways and the production of IL-2, which in turn promotes T-cell proliferation. By binding to Hsc70, Spergualin interferes with this process, ultimately leading to the suppression of the immune response.

Caption: Spergualin's mechanism of immunosuppression.

Quantitative Data

Antibacterial Activity of Spergualin Analogs

| Strain | Spergualin MIC (µg/mL) | Compound 6 MIC (µg/mL) |

| Gram-negative & Gram-positive strains | ~6.25 - 50 | 4 - 32 |

| Data from a study on synthetically tractable analogs of Spergualin.[2] |

Clinical Trials of 15-Deoxyspergualin in Renal Transplant Rejection

A multicenter clinical study demonstrated the efficacy of DSG in treating recurrent graft rejection in renal transplant recipients.[5]

| Dosage of DSG (mg/m²) | Number of Cases |

| 40 | 1 |

| 80 | 7 |

| 120 | 9 |

| 180 | 9 |

| 220 | 8 |

Overall Remission Rate: 79% in 34 cases of rejection (including accelerated, acute, and chronic rejection).[5]

Remission Rates in Early Phase Acute Rejection (within 3 months post-transplantation): [5]

| Treatment Pattern | Remission Rate | Number of Cases |

| DSG alone | 100% | 3 |

| Rescue use of DSG | 88% | 8 |

| Combined use of DSG with other agents | 86% | 7 |

Another review of multicenter clinical trials reported a 70-80% efficacy in reversing acute rejection, with a 90% graft survival rate at 600 days in effectively treated cases.[4]

Experimental Protocols

Isolation of Spergualin from Bacillus laterosporus

-

Culturing: Bacillus laterosporus is cultured in a suitable broth medium.

-

Filtration: The culture broth is filtered to remove bacterial cells.

-

Extraction: Spergualin, being a water-soluble and basic compound, is extracted from the filtrate. The exact method is not detailed in the provided search results, but would likely involve ion-exchange chromatography.

-

Purification: Further purification is achieved through subsequent chromatographic techniques to yield pure Spergualin.

Caption: General workflow for Spergualin isolation.

Synthesis of Spergualin Analogs via Ugi Multi-component Reaction

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

-

Reactant Preparation: Prepare solutions of the four components in a suitable solvent, such as methanol.

-

Reaction: Mix the four components in a reaction vessel. The reaction is often accelerated using microwave irradiation.[3]

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using techniques like column chromatography to yield the desired Spergualin analog.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is used to assess the immunosuppressive activity of compounds on T-cell proliferation.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors. One set of cells (stimulator cells) is treated with mitomycin C or irradiation to prevent their proliferation. The other set serves as the responder cells.

-

Co-culture: Co-culture the responder and stimulator cells in a 96-well plate.

-

Treatment: Add varying concentrations of Spergualin or DSG to the co-cultures.

-

Incubation: Incubate the plates for 5-7 days.

-

Proliferation Measurement: Assess T-cell proliferation using methods such as [³H]-thymidine incorporation or staining with a proliferation dye like CFSE, followed by flow cytometry analysis. A reduction in proliferation in the presence of the compound indicates immunosuppressive activity.[6][7][8]

Cytotoxic T-Lymphocyte (CTL) Assay

This assay measures the ability of a compound to inhibit the generation and function of cytotoxic T-lymphocytes.

-

CTL Generation: Generate CTLs by co-culturing spleen cells from an alloantigen-primed mouse with mitomycin C-treated allogeneic spleen cells.[9]

-

Treatment: Add different concentrations of Spergualin or DSG during the CTL generation phase.

-

Cytotoxicity Measurement: After the incubation period, harvest the effector CTLs and co-culture them with radiolabeled target cells (e.g., ⁵¹Cr-labeled tumor cells).

-

Analysis: Measure the release of the radioisotope from the target cells, which is indicative of cell lysis by CTLs. A decrease in target cell lysis in the presence of the compound indicates inhibition of CTL activity.[9][10]

Hsc70 Binding Assay

Several methods can be used to assess the binding of Spergualin to Hsc70.

-

Surface Plasmon Resonance (SPR): Immobilize Hsc70 on a sensor chip. Flow different concentrations of Spergualin over the chip and measure the change in the refractive index to determine binding kinetics (association and dissociation rates).[11]

-

Isothermal Titration Calorimetry (ITC): Titrate a solution of Spergualin into a solution containing Hsc70 and measure the heat changes associated with the binding event to determine the binding affinity and thermodynamics.[11]

-

Fluorescence Polarization/Anisotropy: Use a fluorescently labeled peptide that is known to bind to Hsc70. In a competitive binding experiment, the displacement of the fluorescent peptide by Spergualin will result in a change in fluorescence polarization, which can be used to determine the binding affinity of Spergualin.[12]

Conclusion

Spergualin and its analog, 15-deoxyspergualin, represent a unique class of compounds with significant antitumor and, most notably, immunosuppressive properties. Their discovery opened new avenues for the development of therapies for autoimmune diseases and organ transplantation. The elucidation of their mechanism of action, particularly the interaction with Hsc70, has provided valuable insights into the regulation of the immune response. The synthetic advancements, such as the use of the Ugi multi-component reaction, have made these complex molecules more accessible for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers, providing the foundational knowledge and detailed methodologies necessary to explore the full therapeutic potential of this fascinating class of natural products.

References

- 1. [Spergualin a novel antitumor antibiotic produced by Bacillus laterosporus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise synthesis of spergualin -inspired molecules with broad-spectrum antibiotic activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel rescue drug, 15-deoxyspergualin. First clinical trials for recurrent graft rejection in renal recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyspergualin, a novel immunosuppressant, markedly inhibits human mixed lymphocyte reaction and cytotoxic T-lymphocyte activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 8. sartorius.com [sartorius.com]

- 9. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxyspergualin inhibits cytotoxic T lymphocytes but not NK or LAK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The disorderly conduct of Hsc70 and its interaction with the Alzheimer's-related Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure and Functional Groups of Spergualin

This document provides a comprehensive overview of the chemical structure, functional groups, and associated physicochemical properties of Spergualin. It includes detailed experimental protocols for its synthesis and biological evaluation, along with visualizations of its mechanism of action and synthetic workflow.

Chemical Structure of Spergualin

Spergualin is a natural product first isolated from the bacterium Bacillus laterosporus. It is a complex molecule recognized for its potent antitumor and immunosuppressive activities.[1] Structurally, it is classified as an N-acyl-amino acid.[2]

The systematic IUPAC name for Spergualin is (3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide .[2] Its molecular formula is C₁₇H₃₇N₇O₄ .[2]

The core structure of Spergualin is composed of three main parts:

-

A 7-guanidino-3-hydroxyheptanoyl moiety.

-

An α-hydroxyglycine residue.

-

A spermidine (B129725) polyamine tail.[3][4]

The absolute configuration of the chiral center at position 11 has been determined to be S.[5]

Functional Groups

Spergualin's unique biological activity is derived from its diverse array of functional groups, which contribute to its solubility, binding affinity, and reactivity.

-

Guanidinium Group (-C(=NH)NH₂): Located at the terminus of the heptanoyl chain, this group is strongly basic and exists in its protonated, positively charged form at physiological pH. This charge is crucial for interactions with biological targets.

-

Hydroxyl Groups (-OH): Spergualin possesses two secondary hydroxyl groups. These polar groups can act as hydrogen bond donors and acceptors, contributing to the molecule's water solubility and its ability to bind to protein targets.[6]

-

Amide Groups (-CONH-): Two amide linkages connect the three core components of the molecule. These groups are relatively stable and planar, providing structural rigidity.[7]

-

Amine Groups (-NH₂, -NH-): The spermidine moiety contains one primary and two secondary amine groups. These groups are basic and are typically protonated at physiological pH, contributing to the molecule's overall positive charge and its ability to form ionic bonds and hydrogen bonds.

-

Carbonyl Group (-C=O): Present within the amide linkages, the carbonyl group is polar and can act as a hydrogen bond acceptor.

Quantitative and Physicochemical Data

The physicochemical properties of Spergualin are critical for its pharmacokinetic and pharmacodynamic profiles. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₇N₇O₄ | [2] |

| Molecular Weight | 403.5 g/mol | [2] |

| IUPAC Name | (3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide | [2] |

| SMILES | C(CCN=C(N)N)C--INVALID-LINK--NCCCCNCCCN)O">C@@HO | |

| Predicted XlogP | -3.1 | |

| Amine Oxidase Kinetics (Substrate) | ||

| Kₘ | 46.5 µM | |

| Vₘₐₓ | 0.429 µM/minute | |

| Amine Oxidase Inhibition (Competitive) | ||

| Kᵢ | 175 µM (using benzylamine (B48309) as substrate) |

Experimental Protocols

Synthesis of Spergualin Analogues via Ugi Reaction

While the total synthesis of Spergualin is a multi-step process, analogues can be rapidly generated in a single step using the Ugi multi-component reaction. This protocol is adapted from a reported concise synthesis of Spergualin-inspired molecules.

Methodology:

-

Imine Formation: In a 50 mL round-bottom flask, combine benzylamine (1 mmol, 1 equiv) and a selected aldehyde (1 mmol, 1 equiv) in 5 mL of methanol. Stir the mixture at room temperature for approximately 30 minutes, monitoring the formation of the imine by thin-layer chromatography (TLC).

-

Ugi Reaction: To the reaction mixture, add a carboxylic acid (1 mmol, 1 equiv) and an isocyanide (1 mmol, 1 equiv). Allow the reaction to stir overnight at room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel, using a hexane (B92381) and ethyl acetate (B1210297) gradient to elute the final compound.

-

Deprotection (if applicable): For analogues synthesized using protected starting materials, such as tert-butyl (4-isocyanobutyl) carbamate, a subsequent deprotection step is required before final purification.

In Vivo Antitumor Activity Assay (L1210 Murine Leukemia Model)

This protocol describes a general procedure for evaluating the antitumor efficacy of Spergualin using the well-established L1210 murine leukemia model.

Methodology:

-

Cell Culture: Culture L1210 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Animal Model: Use a suitable mouse strain (e.g., DBA/2 or CD2F1) for the study.

-

Tumor Implantation: Harvest L1210 cells during their logarithmic growth phase. Inject approximately 1 x 10⁵ cells intraperitoneally (i.p.) or subcutaneously (s.c.) into each mouse.

-

Treatment: Randomize the mice into control and treatment groups. Prepare Spergualin in a suitable vehicle (e.g., saline). Administer the drug, typically via daily i.p. injections for a defined period (e.g., 9 days), starting 24 hours after tumor inoculation.

-

Monitoring: Monitor the mice daily for signs of toxicity and record body weight. For s.c. models, measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: Volume = (Length × Width²)/2.

-

Endpoint: The primary endpoint is typically the increase in lifespan (ILS) for i.p. models or tumor growth inhibition for s.c. models. The experiment is concluded when mice in the control group show significant morbidity, or when tumors in the s.c. model reach a predetermined size.

Mechanism of Action and Signaling

The immunosuppressive effects of Spergualin and its analogues, such as 15-deoxyspergualin (DSG), are multifaceted. A key mechanism involves the interaction with heat shock proteins. DSG binds to a member of the Hsp70 family, Hsc70. This interaction is believed to interfere with the proper functioning of the chaperone protein, subsequently inhibiting the nuclear translocation of Hsp70 in response to cellular stress. This disruption ultimately leads to a decrease in the activity of the transcription factor NF-κB, which is a critical regulator of inflammatory and immune responses.

References

- 1. The total synthesis of spergualin, an antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of Spergualin-Inspired Molecules With Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]

- 5. revvity.com [revvity.com]

- 6. marinbio.com [marinbio.com]

- 7. benchchem.com [benchchem.com]

The Biological Activity of Spergualin and Its Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spergualin, a natural product isolated from Bacillus laterosporus, and its synthetic analogue, 15-deoxyspergualin (DSG), represent a unique class of compounds with potent immunosuppressive and antitumor activities.[1][2] Unlike many immunosuppressants that target calcineurin or mTOR, spergualin's primary mechanism of action involves binding to the constitutive heat shock protein 70 (Hsp70) family member, Hsc70.[3] This interaction disrupts the Hsp90 chaperone machinery, leading to the destabilization of client proteins and modulation of critical signaling pathways, most notably the NF-κB pathway. This guide provides an in-depth review of the biological activities of spergualin and its derivatives, detailing their mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways involved.

Mechanism of Action: Targeting the Hsp70/Hsc70 Chaperone System

The biological effects of spergualin and its derivatives are primarily initiated by their specific binding to Hsc70, a constitutively expressed molecular chaperone crucial for cellular homeostasis.[3] This interaction is distinct from the peptide-binding site on Hsc70, suggesting a unique allosteric or kinetic mode of inhibition.[4]

Binding of DSG to Hsc70 leads to several downstream consequences:

-

Disruption of Hsp90 Chaperone Cycle: Hsc70 is essential for the proper functioning of the Hsp90 chaperone system, which is responsible for the conformational maturation and stability of a wide array of "client" proteins, including many kinases and transcription factors involved in cell growth and survival.[5][6] By binding Hsc70, spergualin interferes with the loading of client proteins onto the Hsp90 complex, ultimately leading to their ubiquitination and proteasomal degradation.[5][7]

-

Inhibition of NF-κB Signaling: A key consequence of Hsc70 inhibition by spergualin is the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[4] NF-κB is a pivotal transcription factor in inflammatory and immune responses.[8] Spergualin's interference with the chaperone machinery prevents the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[4][9]

-

Inhibition of Polyamine Biosynthesis: In the context of its antitumor effects, 15-deoxyspergualin has been shown to inhibit key enzymes in the polyamine synthesis pathway, such as spermidine (B129725) synthase and spermine (B22157) synthase.[10] This leads to the depletion of intracellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation, resulting in an antiproliferative effect on leukemia cells.[10]

Signaling Pathway: Spergualin's Inhibition of the Hsp90 Chaperone and NF-κB Pathways

Caption: Spergualin inhibits Hsc70, disrupting Hsp90-mediated protein folding and NF-κB activation.

Immunosuppressive Activity

The most well-characterized biological effect of spergualin and its derivatives is potent immunosuppression. 15-deoxyspergualin (DSG), in particular, has demonstrated significant efficacy in preventing and reversing allograft rejection in animal models and clinical trials.[1]

Key immunosuppressive effects include:

-

Inhibition of T-Cell Proliferation and Maturation: DSG inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, arresting them in the G0/G1 phases of the cell cycle.[1] This prevents their proliferation and differentiation in response to antigenic stimulation.[11]

-

Suppression of Mixed Lymphocyte Reaction (MLR): Spergualins effectively suppress the MLR, an in vitro measure of T-cell recognition and proliferation against allogeneic cells.[11][12]

-

Inhibition of Cytotoxic T-Lymphocyte (CTL) Induction: The generation of secondary alloreactive CTLs is preferentially suppressed by DSG at the differentiation stage.[13]

-

Blockade of Early Lymphocyte Differentiation: DSG has been shown to block T-cell differentiation in the thymus at the CD4-8- to CD4+8+ transition and pre-B cell differentiation in the bone marrow at an equivalent checkpoint.[14]

| Compound | Assay | Model System | Endpoint | Result | Reference |

| 15-Deoxyspergualin (DSG) | Acute Rejection Reversal | Human Kidney Transplant | Efficacy Rate | 70-80% | [1] |

| 15-Deoxyspergualin (DSG) | Graft Survival | Human Kidney Transplant | 600-day Survival | 90% (in effectively treated cases) | [1] |

| Spergualins | Mixed Lymphocyte Response (MLR) | Murine | T-cell Proliferation | Suppressive Effect | [11][12] |

| Spergualins | Cytotoxic T-Lymphocyte (CTL) Induction | Murine | CTL Generation | Inhibited | [12] |

| Spergualins | IL-2 Induced Proliferation | Murine (CTLL-2 cells) | Cell Proliferation | Inhibited at low concentrations | [11][12] |

Antitumor Activity

Spergualin was initially identified based on its antitumor properties.[2] Its activity is most pronounced against hematological malignancies, such as leukemia.[2][15]

-

Inhibition of Leukemia Cell Growth: Spergualin and its derivatives exhibit cytotoxicity against mouse leukemia cell lines like L1210 and significantly prolong the survival of mice bearing these tumors.[2][10]

-

Mechanism of Antitumor Action: The anticancer effect is substantially linked to the inhibition of polyamine biosynthesis and subsequent protein synthesis, which are critical for rapid cell division.[10] DSG treatment leads to a marked depression in putrescine, spermidine, and spermine levels within leukemia cells.[10]

| Compound | Assay | Model System | Endpoint | Result | Reference |

| Spergualin | In vitro Cytotoxicity | Mouse Leukemia L1210 & L5178Y | Cell Growth | Inhibitory | [2] |

| 15-Deoxyspergualin | In vivo Antitumor | P388 Leukemia-bearing mice | Survival Time | Prolonged | [10] |

| Spergualin Analogues | In vivo Antitumor | L1210 Leukemia-bearing mice | Survival Time | Significant Activity | [16] |

Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR)

This assay measures the proliferative response of T-cells from one donor (responder) to lymphocytes from an HLA-mismatched donor (stimulator).

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.[17]

-

Stimulator Cell Inactivation: Treat the "stimulator" PBMCs with a mitotic inhibitor like Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (e.g., 30 Gy) to prevent their proliferation.[17][18] Wash the cells three times to remove the inhibitor.

-

Cell Plating: Plate the "responder" PBMCs (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate.

-

Co-culture: Add the inactivated "stimulator" cells to the wells containing responder cells at a 1:1 ratio.[19]

-

Compound Addition: Add spergualin or its derivatives at various concentrations to the appropriate wells. Include a vehicle control (media only) and a positive control (no compound).

-

Incubation: Incubate the plate for 5 to 7 days at 37°C in a 5% CO2 incubator.[17]

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before plating.[18] After incubation, analyze CFSE dilution (a measure of cell division) by flow cytometry.

-

Workflow: One-Way Mixed Lymphocyte Reaction (MLR)

Caption: Workflow for assessing immunosuppressive activity using a one-way MLR assay.

Tumor Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.[20][21]

Methodology:

-

Cell Seeding: Plate tumor cells (e.g., L1210 leukemia cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubation: Allow cells to adhere and resume growth by incubating for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add 100 µL of medium containing various concentrations of spergualin or its derivatives (prepared at 2x the final concentration). Include vehicle controls.

-

Treatment Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Spergualin and its derivatives, particularly 15-deoxyspergualin, are potent immunomodulatory and antitumor agents with a novel mechanism of action centered on the inhibition of Hsc70. This interaction disrupts fundamental cellular processes, including protein chaperoning via the Hsp90 system and NF-κB signaling, providing a strong rationale for their therapeutic application in organ transplantation and oncology. While their clinical use has been explored, further development of derivatives with improved stability, oral bioavailability, and refined structure-activity relationships could unlock their full therapeutic potential.[16] Future research should focus on elucidating the precise molecular interactions with Hsc70, exploring their efficacy in a broader range of cancers, and investigating potential synergistic combinations with other therapeutic agents.

References

- 1. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Spergualin a novel antitumor antibiotic produced by Bacillus laterosporus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the mechanism of action of the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibition induces both protein-specific and global changes in the ubiquitinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-Deoxyspergualin, an antiproliferative agent for human and mouse leukemia cells shows inhibitory effects on the synthetic pathway of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro immunosuppressive properties of spergualins to murine T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The immunosuppressant 15-deoxyspergualin [correction of 1,5- deoxyspergualin] reveals commonality between preT and preB cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new antitumor antibiotic, spergualin: isolation and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of spergualin analogues. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 18. cdn-links.lww.com [cdn-links.lww.com]

- 19. sartorius.com [sartorius.com]

- 20. The activity of deoxyspergualin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Immunosuppressive Properties of 15-Deoxyspergualin

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxyspergualin (DSG), also known as Gusperimus, is a potent immunosuppressive agent with a unique mechanism of action that sets it apart from calcineurin inhibitors and mTOR inhibitors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DSG's immunosuppressive effects, its impact on key immune cell populations, and detailed experimental protocols for assessing its activity. DSG's primary mode of action involves the inhibition of the NF-κB signaling pathway through its interaction with heat shock proteins Hsc70 and Hsp90. This guide consolidates quantitative data on its biological effects, presents detailed methodologies for key experimental assays, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in the field of immunosuppression.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The central mechanism of 15-deoxyspergualin's immunosuppressive activity is its ability to disrupt the nuclear factor-kappa B (NF-κB) signaling cascade. This is achieved through a novel mechanism involving the binding to cytosolic heat shock proteins.

1.1. Molecular Binding Targets: Hsc70 and Hsp90

DSG directly interacts with members of the 70- and 90-kilodalton heat shock protein families, specifically the constitutively expressed heat shock cognate 70 (Hsc70) and heat shock protein 90 (Hsp90).[1][2] These chaperone proteins are crucial for the proper folding, stability, and function of a multitude of cellular proteins, including key components of signal transduction pathways. DSG binds to Hsc70 and Hsp90 with micromolar affinity.[2] This interaction is believed to allosterically modulate the chaperone machinery, leading to the downstream inhibition of NF-κB activation.

1.2. Disruption of NF-κB Nuclear Translocation

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This unmasks the nuclear localization signal (NLS) on the NF-κB subunits (p50/p65), allowing their translocation into the nucleus, where they initiate the transcription of a wide array of pro-inflammatory and immune response genes.

15-Deoxyspergualin intervenes in this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB.[3] While the precise molecular step of this inhibition is still under investigation, it is hypothesized that the binding of DSG to the Hsc70/Hsp90 chaperone complex interferes with the proper conformational changes or interactions required for the release and nuclear import of NF-κB. Some evidence suggests this may occur without affecting the phosphorylation and degradation of IκBα.[4]

Effects on Immune Cell Populations

15-Deoxyspergualin exerts its immunosuppressive effects on multiple lineages of both the innate and adaptive immune systems.

2.1. T Lymphocytes

DSG has profound effects on T cell function. It inhibits the IL-2-stimulated maturation and proliferation of T cells, arresting them in the G0/G1 phase of the cell cycle.[5] This blockade of proliferation is a key aspect of its immunosuppressive activity. Furthermore, DSG has been shown to suppress the differentiation of T helper cells into IFN-γ-secreting Th1 effector cells, thereby skewing the immune response away from a pro-inflammatory phenotype.[1] It preferentially suppresses the generation of secondary cytotoxic T lymphocytes at the differentiation phase rather than the effector phase.[6][7]

2.2. B Lymphocytes

DSG significantly impacts B cell activation, proliferation, and differentiation. It has been shown to preferentially inhibit the growth and maturation of naive (sIgD+) B cells.[8] The drug also suppresses the production of immunoglobulins, including IgG, IgM, and IgA, in a dose-dependent manner.[8] This indicates that DSG interferes with the differentiation of B cells into antibody-secreting plasma cells.

2.3. Monocytes and Macrophages

Monocytes and macrophages, as key antigen-presenting cells (APCs) and sources of inflammatory cytokines, are also targets of DSG. The drug has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α by these cells.[2][9][10] By impairing the function of APCs, DSG can dampen the initiation of the adaptive immune response.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of 15-deoxyspergualin.

Table 1: Binding Affinity of 15-Deoxyspergualin to Heat Shock Proteins

| Target Protein | Binding Affinity (Kd) | Assay Method | Reference |

| Hsc70 | 4 µM | Affinity Capillary Electrophoresis | [2] |

| Hsp90 | 5 µM | Affinity Capillary Electrophoresis | [2] |

Table 2: Inhibitory Effects of 15-Deoxyspergualin on T Cell Proliferation

| T Cell Type | Stimulus | DSG Concentration | Inhibition | Assay Method | Reference |

| Alloreactive secondary CTL | Allogeneic mouse spleen cells | Dose-dependent | Inhibition of induction | Not specified | [7] |

| Human Lymphocytes | Mitogens | Not specified | Inhibition of proliferation | Not specified | [6] |

Table 3: Inhibitory Effects of 15-Deoxyspergualin on B Cell Function

| B Cell Type | Stimulus | DSG Concentration (µg/mL) | Effect | Assay Method | Reference |

| Anti-CD40-stimulated B cells | anti-CD40 MoAb | 200 | 48% to 85% inhibition of proliferation | ³H-TdR incorporation | [8] |

| sIgD+ B cells | anti-CD40 MoAb | 200 | Strong inhibition of proliferation | ³H-TdR incorporation | [8] |

| sIgD- B cells | anti-CD40 MoAb | 200 | Little inhibition of proliferation | ³H-TdR incorporation | [8] |

Table 4: Inhibitory Effects of 15-Deoxyspergualin on Cytokine Production

| Cell Type | Stimulus | Cytokine | DSG Concentration | % Inhibition | Reference |

| Macrophages | Not specified | IL-1 | Not specified | Inhibition | [11] |

| Human Lymphocytes | Allogeneic lymphocytes, S. aureus, PHA, Con A | IL-6 | Not specified | Inhibition | [9] |

| Macrophages | cOva | TNF-α, IL-1β | Not specified | Inhibition | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. T Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.

-

Wash the cells twice with complete RPMI medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled cells in complete RPMI medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of 15-deoxyspergualin to the appropriate wells. Include a vehicle control.

-

Stimulate T cell proliferation using anti-CD3 and anti-CD28 antibodies, or in a mixed lymphocyte reaction (MLR).

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and transfer to FACS tubes.

-

Stain with antibodies against T cell surface markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire data on a flow cytometer. The progressive halving of CFSE fluorescence in dividing cells allows for the identification of distinct generations of proliferating cells.

-

4.2. NF-κB Nuclear Translocation Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of NF-κB to a labeled DNA probe, indicating its presence in the nucleus.

-

Nuclear and Cytoplasmic Extraction:

-

Treat cells with the desired stimulus in the presence or absence of 15-deoxyspergualin.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40) to release the cytoplasmic fraction.[12][13]

-

Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic extract.

-

Wash the nuclear pellet.

-

Lyse the nuclei using a high-salt buffer to release nuclear proteins.[12][13]

-

Centrifuge at high speed to pellet debris, and collect the supernatant containing the nuclear extract.

-

-

EMSA:

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with ³²P.

-

Incubate the labeled probe with the nuclear extracts.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography. A "shifted" band indicates the presence of NF-κB bound to the DNA probe.

-

4.3. Co-Immunoprecipitation (Co-IP) for DSG-Hsc70/Hsp90 Interaction

This protocol is for demonstrating the interaction between DSG and its target heat shock proteins.

-

Cell Lysis:

-

Treat cells with 15-deoxyspergualin.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for Hsc70 or Hsp90.

-

Add Protein A/G-conjugated beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody that recognizes 15-deoxyspergualin or a derivative, or use mass spectrometry to identify co-precipitated proteins.

-

4.4. B Cell Differentiation and Immunoglobulin Production Assay

This protocol assesses the effect of DSG on the differentiation of B cells into immunoglobulin-secreting cells.

-

B Cell Culture:

-

Analysis of Differentiation:

-

Flow Cytometry: Stain the cells for plasma cell markers such as CD27, CD38, and CD138 to quantify the extent of differentiation.

-

ELISA for Immunoglobulin Quantification:

-

Coat a 96-well plate with an anti-human IgG, IgM, or IgA capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants to the wells.

-

Add a horseradish peroxidase (HRP)-conjugated anti-human IgG, IgM, or IgA detection antibody.

-

Add a substrate for HRP and measure the colorimetric change using a plate reader.

-

Quantify the immunoglobulin concentration by comparison to a standard curve.[17][18]

-

-

Conclusion

15-Deoxyspergualin represents a unique class of immunosuppressive agents with a distinct mechanism of action centered on the inhibition of the NF-κB signaling pathway via its interaction with Hsc70 and Hsp90. Its broad effects on T cells, B cells, and monocytes underscore its potential for the treatment of transplant rejection and autoimmune diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of DSG and to develop novel immunomodulatory agents targeting these pathways.

References

- 1. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo administration of 15-deoxyspergulin inhibits antigen-presenting cell stimulation of T cells and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Master Co-Immunoprecipitation: Essential Protocols & FAQs - Alpha Lifetech [alpha-lifetech.com]

- 6. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. 15-Deoxyspergualin inhibits interleukin 6 production in in vitro stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 13. biomol.com [biomol.com]

- 14. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 16. IL-21 and CD40L synergistically promote plasma cell differentiation through upregulation of Blimp-1 in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A quantitative ELISA for IgG in cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ELISA measurement of IgG subclass production in culture supernatants using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of Spergualin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target of Spergualin and its potent analog, 15-deoxyspergualin (DSG). Spergualin, originally isolated for its antitumor properties, is a powerful immunosuppressant whose mechanism of action has been elucidated through the identification of its direct intracellular binding partners. This document details the key molecular target, the downstream signaling consequences of this interaction, and the experimental methodologies employed to uncover this mechanism.

Executive Summary

Spergualin and its derivatives exert their biological effects by directly binding to members of the Heat Shock Protein (Hsp) family, primarily the constitutively expressed Heat Shock Cognate 70 (Hsc70) and Heat Shock Protein 90 (Hsp90).[1][2] The binding occurs at the highly conserved C-terminal 'EEVD' motif of these chaperone proteins.[3][4] This interaction disrupts the normal function of Hsp70, leading to the activation of the heme-regulated inhibitor (HRI) kinase.[3][5] Activated HRI subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a critical step that results in the global inhibition of protein synthesis, ultimately leading to the immunosuppressive and antitumor activities of Spergualin.[3][5]

Identification of the Molecular Target

The primary molecular target of Spergualin and its analog 15-deoxyspergualin (DSG) has been identified as the 70-kilodalton heat shock protein family (Hsp70), particularly the constitutive member Hsc70.[1] Further studies confirmed that DSG also binds to Hsp90.[2]

Binding Site Specificity

DSG specifically interacts with the C-terminal tetrapeptide motif, EEVD (Glu-Glu-Val-Asp), which is present on both Hsp70 and Hsp90.[3][4] This domain is crucial for regulating the ATPase activity and substrate binding of the chaperone proteins.[4] By binding to this regulatory domain, DSG effectively sequesters Hsp70, preventing its interaction with its normal cellular partners.[3][5]

Quantitative Binding Data

The interaction between DSG and its molecular targets has been quantified using various biophysical methods. The dissociation constants (Kd) and inhibitory concentrations (IC50) highlight the affinity and functional consequences of this binding.

| Compound | Target Protein | Method | Binding Affinity (Kd) | Reference |

| 15-Deoxyspergualin (DSG) | Hsc70 | Affinity Capillary Electrophoresis | 4 µM | [2] |

| 15-Deoxyspergualin (DSG) | Hsp90 | Affinity Capillary Electrophoresis | 5 µM | [2] |

| Compound | Assay System | Measured Effect | IC50 Value | Reference |

| 15-Deoxyspergualin (DSG) | Rabbit Reticulocyte Lysate | Inhibition of Protein Synthesis | ~446 µM (in presence of hemin) | [5] |

Mechanism of Action and Signaling Pathway

The binding of Spergualin/DSG to Hsp70 initiates a signaling cascade that culminates in the inhibition of protein synthesis.

-

Sequestration of Hsp70 : Under normal conditions, Hsp70 binds to and maintains the heme-regulated inhibitor (HRI) kinase in an inactive state.[3][5] DSG binds to the EEVD motif of Hsp70, effectively sequestering it and preventing its interaction with HRI.[3][5]

-

Activation of HRI Kinase : The release from Hsp70-mediated inhibition leads to the activation and autophosphorylation of HRI.[5]

-

Phosphorylation of eIF2α : Activated HRI then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at serine 51.[3][5]

-

Inhibition of Protein Synthesis : Phosphorylated eIF2α tightly binds to the guanine (B1146940) nucleotide exchange factor eIF2B, preventing the recycling of eIF2 to its active GTP-bound state. This depletion of active eIF2-GTP stalls the initiation of translation, leading to a global shutdown of protein synthesis.[3][5]

Signaling Pathway Diagram

Caption: Spergualin-induced signaling cascade leading to protein synthesis inhibition.

Experimental Protocols

The identification and characterization of Hsp70 as the molecular target of Spergualin involved several key experimental approaches.

Target Identification via Affinity Chromatography

This method was crucial for isolating the intracellular binding protein of DSG.

-

Matrix Preparation : An analog of DSG (e.g., methoxyDSG) is chemically immobilized onto a solid support matrix, such as Sepharose beads, to create an affinity column.

-

Cell Lysate Preparation : Cells (e.g., tumor cell lines) are lysed to release intracellular proteins. The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Chromatography : The clarified cell lysate is passed over the DSG-coupled affinity column. Proteins with affinity for DSG will bind to the matrix, while other proteins will flow through.

-

Washing : The column is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution : The specifically bound proteins are eluted from the column, typically by using a competitive agent (e.g., free DSG) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification : The eluted proteins are resolved by SDS-PAGE and identified using techniques such as mass spectrometry or Western blotting with specific antibodies against candidate proteins like Hsc70.

Workflow for Target Identification

Caption: Experimental workflow for identifying the molecular target of DSG.

Confirmation of Downstream Effects: eIF2α Phosphorylation Assay

This assay validates the functional consequence of the DSG-Hsp70 interaction.

-

Cell Treatment : Cultured cells (e.g., Jurkat, K562) or cell-free systems (e.g., rabbit reticulocyte lysate) are treated with varying concentrations of DSG for a specified time.[3]

-

Protein Extraction : Total protein is extracted from the treated cells or lysate.

-

Western Blot Analysis :

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of eIF2α (anti-phospho-eIF2α, Ser51).

-

A second primary antibody against total eIF2α is used on a parallel blot or after stripping the first antibody to serve as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis : The intensity of the phospho-eIF2α band is quantified and normalized to the total eIF2α band to determine the change in phosphorylation status upon DSG treatment.

Logical Relationship Diagram

Caption: Logical flow from molecular binding to biological effect of Spergualin.

Conclusion

The identification of Hsp70 and Hsp90 as the direct molecular targets of Spergualin has been a significant breakthrough in understanding its mechanism of action. By binding to the C-terminal EEVD motif, Spergualin triggers a signaling cascade involving HRI kinase activation and subsequent eIF2α phosphorylation, which ultimately leads to the inhibition of protein synthesis. This detailed molecular understanding provides a solid foundation for the rational design of novel immunosuppressive and anticancer agents that target the cellular chaperone machinery.

References

- 1. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of the interaction of the immunosuppressant deoxyspergualin and analogs with Hsc70 and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-deoxyspergualin inhibits eukaryotic protein synthesis through eIF2alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a binding site on Hsc70 for the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Deoxyspergualin inhibits eukaryotic protein synthesis through eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Spergualin's Effect on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spergualin and its derivative, 15-deoxyspergualin (DSG), are potent immunosuppressive agents whose mechanism of action is centered on the modulation of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular interactions and downstream consequences of spergualin treatment, with a focus on its primary target, the heat shock cognate protein 70 (Hsc70), and the subsequent inhibition of the NF-κB signaling cascade. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the affected pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: Targeting Hsc70

The primary intracellular target of 15-deoxyspergualin (DSG) is the constitutively expressed molecular chaperone, Heat shock cognate protein 70 (Hsc70), a member of the Hsp70 family. DSG has also been shown to bind to Hsp90.[1]

Binding Affinity: The interaction between DSG and these chaperones has been quantified, revealing a direct and specific binding.

| Compound | Target Protein | Binding Affinity (Kd) |

| 15-Deoxyspergualin (DSG) | Hsc70 | 4 µM |

| 15-Deoxyspergualin (DSG) | Hsp90 | 5 µM |

Table 1: Binding affinities of 15-Deoxyspergualin for Hsc70 and Hsp90.[1]

Binding Site: DSG specifically binds to the C-terminal tetrapeptide motif, EEVD, of Hsc70. This region is known to be crucial for regulating the ATPase activity of Hsc70 and its interaction with co-chaperones.[2]

Inhibition of the NF-κB Intracellular Signaling Pathway

A major consequence of spergualin's interaction with Hsc70 is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, immunity, and cell survival.

The proposed mechanism for this inhibition involves the direct interaction of Hsc70 with a key component of the NF-κB activation machinery. Hsp70, the family to which Hsc70 belongs, has been shown to directly bind to IκB kinase γ (IKKγ), also known as NEMO (NF-κB essential modulator). This interaction is thought to disrupt the formation of the active IKK complex, which is responsible for phosphorylating the inhibitory protein IκBα.[3] Without IκBα phosphorylation and subsequent degradation, the NF-κB dimer (typically p50/p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4]

Figure 1: Spergualin's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how Spergualin, by binding to Hsc70, is proposed to inhibit the formation of the active IKK complex, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene transcription.

Downstream Consequences of NF-κB Inhibition: The inhibition of NF-κB activation by spergualin leads to a significant reduction in the production of pro-inflammatory cytokines. In vivo studies in mice treated with DSG have demonstrated a marked decrease in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) by macrophages.[5]

Effects on Other Intracellular Signaling Pathways

JAK-STAT Pathway: Extensive literature searches did not yield direct evidence of spergualin or its analogs directly modulating the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. While cytokines that utilize the JAK-STAT pathway are affected by spergualin, this is likely an indirect consequence of NF-κB inhibition and reduced cytokine production, rather than a direct interaction with JAK or STAT proteins.

Protein Kinase C (PKC) Pathway: Similarly, there is no direct evidence from the reviewed literature to suggest that spergualin directly interacts with or modulates the Protein Kinase C (PKC) signaling pathway. The immunosuppressive effects of spergualin appear to be primarily mediated through the Hsc70/NF-κB axis.

Quantitative Data on Cellular Effects

The immunosuppressive and antiproliferative effects of spergualin and its analogs have been quantified in various cell types.

| Compound | Cell Line | Assay | IC50 |

| 15-Deoxyspergualin (DSG) | U937 (human monocytic) | Growth Inhibition | Not specified, but demonstrated |

| 15-Deoxyspergualin (DSG) | RC-2A (rat monocytic) | Growth Inhibition | Not specified, but demonstrated |

Table 2: Antiproliferative effects of 15-Deoxyspergualin on monocytic cell lines.[1]

| Treatment | Cell Type | Effect | Quantitative Measurement |

| 15-Deoxyspergualin (in vivo) | Mouse Macrophages/B cells | Antigen Presentation | 50-96% reduction |

| 15-Deoxyspergualin (in vivo) | Mouse Macrophages | TNF-α Production | Inhibited (specific % not provided) |

| 15-Deoxyspergualin (in vivo) | Mouse Macrophages | IL-1β Production | Inhibited (specific % not provided) |

Table 3: Immunosuppressive effects of in vivo 15-Deoxyspergualin treatment.[5]

Detailed Experimental Protocols

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is a representative method for assessing the effect of spergualin on the phosphorylation and degradation of IκBα and the total levels of NF-κB p65.

Objective: To determine the protein levels of total NF-κB p65, IκBα, and phosphorylated IκBα (p-IκBα) in cells treated with spergualin and stimulated with an NF-κB activator (e.g., LPS or TNF-α).

Materials:

-

Cell line of interest (e.g., macrophage cell line like RAW 264.7)

-

Spergualin or 15-Deoxyspergualin

-

NF-κB activator (e.g., Lipopolysaccharide (LPS) or TNF-α)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p65, anti-IκBα, anti-phospho-IκBα (Ser32/36)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of spergualin for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for 30 minutes for p-IκBα analysis, or 1 hour for IκBα degradation). Include appropriate vehicle controls.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Figure 2: Western Blot Experimental Workflow. A flowchart outlining the key steps in performing a Western blot analysis to investigate the effects of spergualin on NF-κB pathway proteins.

Chromium-51 Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity

This assay is a classic method to measure the cytotoxic activity of CTLs, which can be modulated by immunosuppressive agents like spergualin.

Objective: To quantify the ability of CTLs to lyse target cells and to assess the inhibitory effect of spergualin on this process.

Materials:

-

Effector cells (CTLs)

-

Target cells (susceptible to lysis by the CTLs)

-

Spergualin or 15-Deoxyspergualin

-

Sodium Chromate (⁵¹Cr)

-

Complete cell culture medium

-

96-well round-bottom plates

-

Gamma counter

-

Lysis buffer (e.g., 1% Triton X-100)

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells in complete medium and add ⁵¹Cr.

-

Incubate for 1-2 hours at 37°C to allow for ⁵¹Cr uptake.

-

Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells at a known concentration.

-

-

CTL Treatment (Optional):

-

Incubate effector CTLs with various concentrations of spergualin for a predetermined period before the assay.

-

-

Cytotoxicity Assay:

-

Plate the ⁵¹Cr-labeled target cells in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios.

-

Include control wells for:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with lysis buffer.

-

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis: